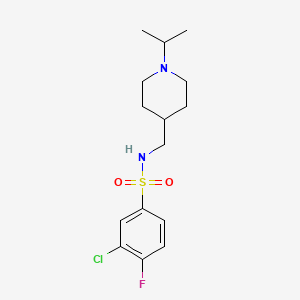

3-chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClFN2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)13-3-4-15(17)14(16)9-13/h3-4,9,11-12,18H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUXRGLYNYGNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of viral inhibition and as a pharmaceutical agent. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is C13H18ClFN2O2S, with a molecular weight of approximately 320.81 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClFN2O2S |

| Molecular Weight | 320.81 g/mol |

| IUPAC Name | 3-Chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide |

| CAS Number | 953141-51-0 |

Biological Activity

Research has indicated that compounds similar to 3-chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide exhibit significant antiviral properties. For instance, studies on related compounds have shown effective inhibition against influenza viruses, including strains resistant to standard antiviral treatments like oseltamivir.

Antiviral Properties

A study demonstrated that structurally related compounds displayed a significant decrease in viral titers when tested against various strains of the influenza virus (H1N1 and H5N1). The most potent derivatives showed an effective concentration (EC50) as low as 0.36 μM, indicating strong antiviral activity without notable cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis of sulfonamide derivatives has revealed critical insights into how modifications affect biological activity. Key findings include:

- Substituent Variations : The introduction of different substituents on the aromatic ring markedly influences potency. For example, compounds bearing trifluoromethyl groups exhibited enhanced activity compared to their mono-substituted counterparts.

- Piperidine Modifications : The choice of substituent on the piperidine ring also plays a crucial role in determining efficacy. Larger alkyl groups generally correlate with increased potency .

- Amide vs. Sulfonamide : Substituting the amide group with a sulfonamide was found to be detrimental to activity, emphasizing the importance of maintaining specific functional groups for optimal efficacy .

Case Studies

Several case studies provide evidence for the biological activity of this compound:

- Influenza Virus Inhibition : A specific derivative demonstrated nearly complete inhibition of H1N1 at concentrations around 12.5 μM, showcasing its potential as an antiviral agent .

- Synergistic Effects : Some compounds showed synergistic effects when combined with existing antiviral drugs, enhancing overall efficacy against resistant strains .

Comparación Con Compuestos Similares

Substituent Analysis and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogues from the evidence:

Key Observations:

- Substituent Diversity: The target compound’s isopropylpiperidine group distinguishes it from analogues with tetrahydroquinoline (e.g., ), pyrazole-furan (), or methoxypiperidine () moieties.

- Halogenation Patterns: The 3-chloro-4-fluoro motif is shared with compounds in and , which may enhance binding to hydrophobic enzyme pockets or improve metabolic stability compared to non-halogenated analogues.

Functional Group Impact on Physicochemical Properties

- Piperidine vs.

- Furan-Pyrazole Hybrid () : The furan moiety adds hydrogen-bonding capacity and aromaticity, which may enhance solubility but reduce membrane permeability relative to the target’s aliphatic isopropylpiperidine.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer:

- Step 1: Start with 3-chloro-4-fluorobenzenesulfonyl chloride as the core scaffold. React it with (1-isopropylpiperidin-4-yl)methanamine under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Step 2: Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirm purity using HPLC (>98%) and characterize via -NMR, -NMR, and IR spectroscopy to verify sulfonamide bond formation and substituent positions .

Q. How can the structural and crystallographic properties of this compound be characterized?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated solution in methanol or acetonitrile. Use SHELX software (e.g., SHELXL for refinement) to solve the structure, focusing on bond angles, torsion angles, and hydrogen-bonding networks in the piperidine and sulfonamide moieties .

- Spectroscopic Analysis:

- IR: Identify characteristic peaks for sulfonamide (S=O asymmetric stretch at ~1157–1161 cm) and aromatic C-F/C-Cl bonds (600–800 cm) .

- NMR: Use -NMR to confirm the integration ratio of aromatic protons (3-chloro-4-fluoro substitution pattern) and the isopropylpiperidinyl methyl groups (δ ~1.0–1.5 ppm) .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

Methodological Answer:

- Primary Solubility Screening: Test solubility in DMSO (for stock solutions) and dilute into aqueous buffers (e.g., PBS, pH 7.4) with ≤0.1% Tween-80 to minimize aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .

- Alternative Solvents: For in vitro assays, consider dimethylacetamide (DMA) or ethanol-water mixtures (1:1 v/v) if precipitation occurs. Validate compatibility with assay reagents (e.g., calcium indicators like Fluo-4-AM) via control experiments .

Advanced Research Questions

Q. How does this compound modulate NMDA receptor activity, and what experimental designs are critical for studying its selectivity?

Methodological Answer:

- Mechanistic Insight: The compound acts as a non-competitive antagonist of GluN1/GluN2A NMDA receptors with >300-fold selectivity over GluN2B subtypes. It binds to an allosteric site distinct from glycine/glutamate-binding domains, as shown by insensitivity to 1 mM glutamate and partial reversal by high glycine concentrations .

- Experimental Design:

- Electrophysiology: Use HEK293 cells expressing GluN1/GluN2A or GluN2B receptors. Apply the compound (0.1–10 µM) and measure current inhibition via patch-clamp recordings. Include TCN 201 (a structural analog) as a positive control .

- Calcium Imaging: Treat primary neurons with the compound (1–10 µM) and measure NMDA-induced Ca influx using Fluo-4-AM. Co-apply glycine (10–100 µM) to assess receptor antagonism kinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Key Modifications:

- Piperidine Substituents: Replace isopropyl with cyclopropyl or tert-butyl to enhance steric bulk and receptor affinity. Compare IC values in GluN2A vs. GluN2B assays .

- Halogen Substitution: Replace 4-fluoro with trifluoromethyl or cyano groups to alter electron-withdrawing effects and improve blood-brain barrier (BBB) penetration .

- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding poses in the GluN1/GluN2A cleft. Validate with mutagenesis studies (e.g., GluN2A-Ser688Ala) to identify critical interactions .

Q. How should researchers address contradictory data regarding glycine-dependent NMDA receptor modulation?

Methodological Answer:

- Hypothesis Testing: The compound’s antagonism may involve indirect glycine site modulation. Design experiments to:

- Vary Glycine Concentrations: Test 0.1–100 µM glycine in GluN1/GluN2A assays. If antagonism is reversed at high glycine, assess whether this reflects competitive binding or allosteric coupling .

- Radioligand Displacement: Use -MDL 105,519 (glycine site antagonist) to determine if the compound displaces binding at IC >10 µM, confirming non-competitive mechanisms .

Q. What functional assays are recommended to evaluate off-target effects in neurological disease models?

Methodological Answer:

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., p38 MAPK, JNK) at 10 µM to identify off-target inhibition. Use ADP-Glo™ assays for kinase activity quantification .

- In Vivo Toxicity: Administer the compound (10 mg/kg, i.p.) in rodent models and monitor locomotor activity (open-field test) and neuroinflammation (IL-6/TNF-α ELISA of brain homogenates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.